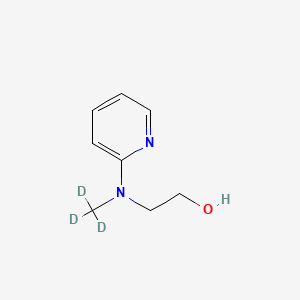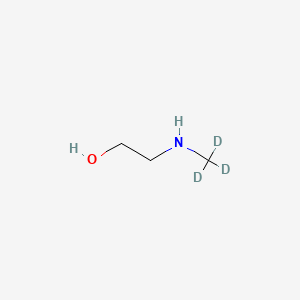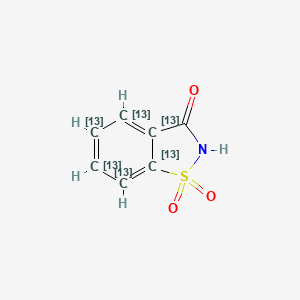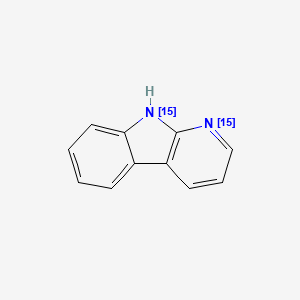
alpha-Carboline-15N2
Vue d'ensemble
Description
Alpha-Carboline-15N2: is a nitrogen-labeled derivative of alpha-carboline, a heterocyclic compound containing a pyridine ring fused with an indole backbone. This compound is particularly significant in research due to its isotopic labeling, which allows for detailed studies in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of alpha-Carboline-15N2 involves several synthetic routes. One common method includes the ring closure reaction of a precursor compound in the presence of a palladium catalyst, a ligand, and a base . Another method involves the Graebe-Ullmann reaction, which synthesizes carbolines through the preparation of substituted pyridylbenzotriazoles followed by thermal decomposition .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of palladium catalysts and ligands is common in industrial settings to facilitate efficient ring closure reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Carboline-15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and alkylation reactions often involve reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboline N-oxides, while reduction can yield various reduced forms of the compound .
Applications De Recherche Scientifique
Alpha-Carboline-15N2 has diverse applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.
Biology: Employed in studies of nitrogen fixation and metabolic processes.
Industry: Utilized in the development of new materials and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of alpha-Carboline-15N2 involves its interaction with various molecular targets and pathways. The compound’s isotopic labeling allows for precise tracking in biological systems, aiding in the study of its effects on cellular processes. Alpha-carboline derivatives have been shown to interact with enzymes and receptors, influencing pathways related to inflammation, neuroprotection, and cell proliferation .
Comparaison Avec Des Composés Similaires
Alpha-Carboline-15N2 is unique due to its isotopic labeling, which distinguishes it from other carboline derivatives. Similar compounds include:
Beta-Carboline: Known for its psychoactive properties and presence in various plants.
Gamma-Carboline: Studied for its potential therapeutic effects.
Delta-Carboline: Less commonly studied but of interest for its unique chemical properties.
This compound’s uniqueness lies in its application as a tracer and its potential for detailed mechanistic studies, making it a valuable tool in scientific research .
Propriétés
IUPAC Name |
9H-(115N)pyridino[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)/i12+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFPOGUJAAYHL-ULRYTFMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
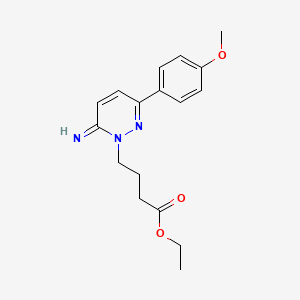

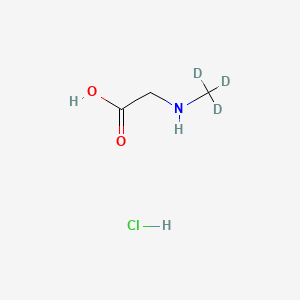

![(3S)-5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B564774.png)
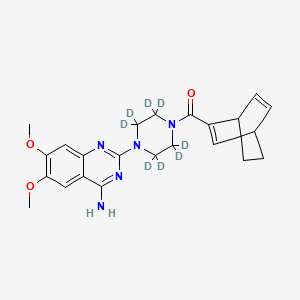

![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)
